1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea
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Overview
Description
Scientific Research Applications
Synthesis and Drug Development
- Anticancer Drug Synthesis: An important intermediate for small molecule anticancer drugs is synthesized using similar compounds, demonstrating its utility in drug development (Zhang et al., 2019).
- Aurora Kinase Inhibitors: Research into (7‐aryl‐1,5‐naphthyridin‐4‐yl)ureas, which are structurally related, has shown excellent inhibitory activities toward Aurora kinases A and B, indicating potential applications in treating malignant diseases (Defaux et al., 2014).
Conformational and Structural Studies
- Conformational Studies: Pyrid-2-yl ureas have been studied for their conformational isomerism and cytosine complexation, which is critical for understanding their interaction with biological molecules (Chien et al., 2004).
- Molecular Structure Analysis: The molecular structure of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, a compound with a similar structure, has been determined, providing insights into the conformation and potential reactivity of such compounds (Smith et al., 1978).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition: 1,3,5-triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications (Mistry et al., 2011).
Chemical Reactions and Synthesis
- Catalytic Reactions: NHC-stabilized gold(I) complexes have been used as catalysts for the heterocyclization of 1-(o-ethynylaryl)ureas, a reaction where compounds like 1-Cyclohexyl-3-((5-cyclopropylpyridin-3-yl)methyl)urea could potentially play a role (Gimeno et al., 2010).
Medicinal Chemistry
- Soluble Epoxide Hydrolase Inhibitors: Studies on N,N'-disubstituted ureas with a cyclohexane structure have shown potent activity against soluble epoxide hydrolase, an enzyme target in various diseases (Hwang et al., 2007).
Mechanism of Action
Properties
IUPAC Name |
1-cyclohexyl-3-[(5-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-15-4-2-1-3-5-15)18-10-12-8-14(11-17-9-12)13-6-7-13/h8-9,11,13,15H,1-7,10H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUJLGNNRKFGTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC(=CN=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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